(Sar1,Ile8)-アンジオテンシン II

概要

説明

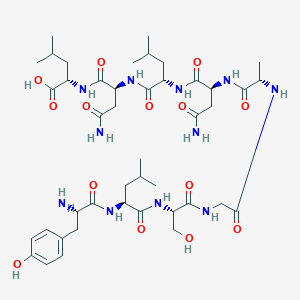

(Sar1,Ile8)-Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is specifically designed to act as an antagonist to the angiotensin II receptor, thereby inhibiting the physiological effects of angiotensin II.

科学的研究の応用

(Sar1,Ile8)-Angiotensin II has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and degradation.

Biology: Employed in studies investigating the role of angiotensin II in various physiological processes.

Medicine: Utilized in research on hypertension and cardiovascular diseases as an angiotensin II receptor antagonist.

Industry: Applied in the development of new therapeutic agents targeting the renin-angiotensin system.

作用機序

Target of Action

(Sar1,Ile8)-Angiotensin II, also known as [Sar1, Ile8]-Angiotensin II, is a synthetic peptide that acts as an antagonist for the angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance.

Mode of Action

(Sar1,Ile8)-Angiotensin II interacts with AT1R, blocking the binding of the natural ligand, angiotensin II . This prevents the activation of the receptor and inhibits the downstream signaling pathways that are normally triggered by angiotensin II.

Biochemical Pathways

The primary pathway affected by (Sar1,Ile8)-Angiotensin II is the renin-angiotensin system (RAS). By blocking AT1R, (Sar1,Ile8)-Angiotensin II inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and reduced fluid volume .

Result of Action

The primary result of (Sar1,Ile8)-Angiotensin II action is the inhibition of the physiological effects of angiotensin II. This includes reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood pressure and reduced fluid volume .

生化学分析

Biochemical Properties

(Sar1,Ile8)-Angiotensin II interacts with various enzymes, proteins, and biomolecules, primarily targeting angiotensin II receptors (AT1 and AT2). These interactions are crucial for understanding the compound’s role in biochemical reactions. The binding of (Sar1,Ile8)-Angiotensin II to AT1 receptors leads to vasoconstriction, increased blood pressure, and aldosterone secretion. Additionally, it interacts with G-protein-coupled receptors (GPCRs), which mediate various intracellular signaling pathways .

Cellular Effects

(Sar1,Ile8)-Angiotensin II influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, it promotes cell proliferation and hypertrophy, contributing to vascular remodeling. The compound also affects endothelial cells by enhancing the production of reactive oxygen species (ROS) and promoting inflammation . These cellular effects are mediated through the activation of AT1 receptors and subsequent signaling cascades.

Molecular Mechanism

The molecular mechanism of (Sar1,Ile8)-Angiotensin II involves binding to AT1 receptors, leading to the activation of G-proteins and downstream signaling pathways. This activation results in the phosphorylation of various proteins, including mitogen-activated protein kinases (MAPKs) and extracellular signal-regulated kinases (ERKs). These phosphorylated proteins then modulate gene expression and cellular responses. Additionally, (Sar1,Ile8)-Angiotensin II can inhibit or activate specific enzymes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Sar1,Ile8)-Angiotensin II can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that prolonged exposure to (Sar1,Ile8)-Angiotensin II can lead to sustained changes in cellular function, such as increased oxidative stress and inflammation . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of (Sar1,Ile8)-Angiotensin II in animal models are dose-dependent. At low doses, the compound can effectively mimic the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion. At higher doses, it may cause adverse effects, including hypertension, renal damage, and cardiovascular complications . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with (Sar1,Ile8)-Angiotensin II.

Metabolic Pathways

(Sar1,Ile8)-Angiotensin II is involved in several metabolic pathways, primarily related to the renin-angiotensin system (RAS). It interacts with enzymes such as angiotensin-converting enzyme (ACE) and renin, which regulate the production and degradation of angiotensin peptides. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in physiological and pathological conditions .

Transport and Distribution

The transport and distribution of (Sar1,Ile8)-Angiotensin II within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via peptide transporters and can accumulate in specific tissues, such as the kidneys and blood vessels. Its localization and accumulation are influenced by factors such as receptor expression and tissue-specific transport mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Sar1,Ile8)-Angiotensin II involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific sequence for (Sar1,Ile8)-Angiotensin II includes the substitution of sarcosine (Sar) at the first position and isoleucine (Ile) at the eighth position.

Industrial Production Methods: In an industrial setting, the production of (Sar1,Ile8)-Angiotensin II is scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of the peptide by automating the repetitive steps of deprotection and coupling. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: (Sar1,Ile8)-Angiotensin II primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

Hydrolysis: Water and proteolytic enzymes such as angiotensin-converting enzyme (ACE).

Oxidation: Mild oxidizing agents can be used to study the stability of the peptide under oxidative stress.

Major Products Formed: The major products formed from the hydrolysis of (Sar1,Ile8)-Angiotensin II are smaller peptide fragments and amino acids.

類似化合物との比較

Losartan: Another angiotensin II receptor antagonist used in the treatment of hypertension.

Valsartan: A non-peptide angiotensin II receptor blocker with similar therapeutic applications.

Candesartan: A prodrug that is converted to its active form in the body, also used to manage hypertension.

Uniqueness: (Sar1,Ile8)-Angiotensin II is unique due to its specific amino acid substitutions, which confer distinct binding properties and receptor selectivity. Unlike non-peptide antagonists, it mimics the structure of endogenous angiotensin II, allowing for more precise studies of receptor interactions and signaling mechanisms.

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H73N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

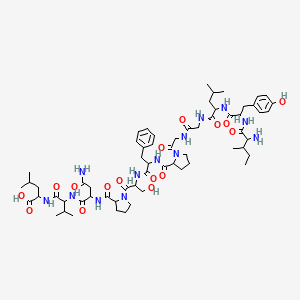

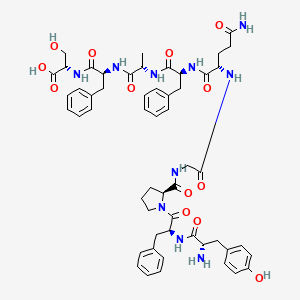

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)